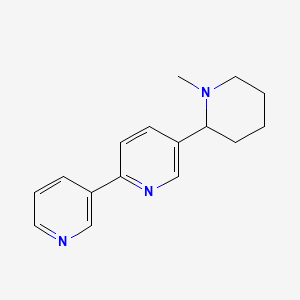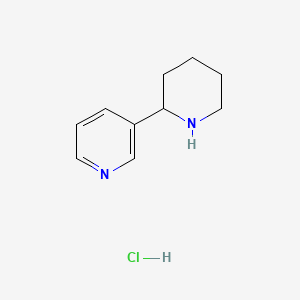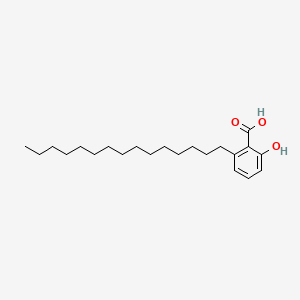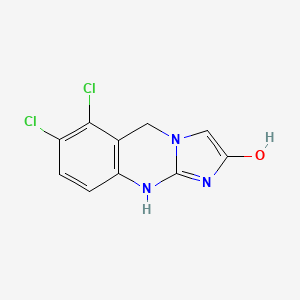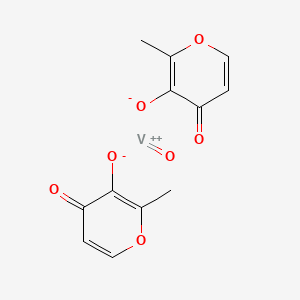
bis(maltolato)oxovanadium(IV)
説明
Bis(maltolato)oxovanadium(IV), also known as BMOV, is a potent, reversible, competitive, and orally active pan-protein tyrosine phosphatases (PTP) inhibitor . It inhibits HCPTPA, PTP1B, HPTPβ, and SHP2 . BMOV is a potent insulin sensitizer and has been shown to have anti-diabetic properties .
Synthesis Analysis
While specific synthesis methods for BMOV were not found in the search results, a related compound, bis((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoatato) oxovanadium (IV) (BBOV), has been synthesized and used in the treatment of STZ-induced diabetic rats .Molecular Structure Analysis
BMOV forms a pyramidal structure with the vanadyl oxygen on the top, and four ligand’s oxygens at the base .Chemical Reactions Analysis
BMOV has been shown to interact with serum proteins, such as apo-transferrin and albumin . It has also been reported to induce phosphorylation of major upstream insulin signaling proteins .科学的研究の応用
Antidiabetic Agent
BMOV has shown promising results as an antidiabetic agent. It has been found to be a potent insulin mimic and has shown a promising outlook as an oral glucose-lowering drug .
Protective Role in Cellular Metabolism
BMOV has been studied for its protective role in cellular metabolism. A study found that co-treatment with copper (Cu) and BMOV could be a possible strategy to reduce the toxicity of BMOV. Treating hepatic cells with BMOV reduced cell viability under the present conditions, but cell viability was corrected when cells were co-incubated with BMOV and Cu .
3. Effect on Nuclear and Mitochondrial DNA The effect of BMOV on nuclear and mitochondrial DNA has been evaluated. Co-treatment with both metals reduced the nuclear damage caused by BMOV. Moreover, treatment with these two metals simultaneously tended to reduce the ND1/ND4 deletion of the mitochondrial DNA produced with the treatment using BMOV alone .
Inducing Angiogenesis
BMOV has been found to induce angiogenesis via phosphorylation of VEGFR2. It significantly improves in vivo wound closure by 45% in C57BL/6JRj mice .
5. Effect on Protein Localization in Membrane Microdomains The effects of treatment with BMOV on protein localization in membrane microdomains were investigated by comparing the effects of insulin and treatment with BMOV on the lateral motions and compartmentalization of individual insulin receptors (IR) .
Enhancing Wound Closure
BMOV is able to enhance wound closure in vivo. Moreover, in the presence of endogenous VEGF-A, BMOV is able to stimulate in vitro angiogenesis by increasing the phosphorylation of VEGFR2 and its downstream proangiogenic enzymes .
作用機序
Target of Action
Bis(maltolato)oxovanadium(IV) (BMOV) is a potent, reversible, competitive, and orally active inhibitor of protein tyrosine phosphatases (PTPs), including HCPTPA, PTP1B, HPTPβ, and SHP2 . These PTPs are key components in the insulin signaling pathways .
Mode of Action
BMOV interacts with its targets (PTPs) and inhibits their activity. This inhibition leads to an increase in the phosphorylation of several key components of the insulin signaling pathways, such as phosphatidyl-inositol 3-kinase (PI3-K), and its downstream effector, protein kinase B (PKB) .
Biochemical Pathways
BMOV affects the insulin signaling pathway by inhibiting PTPs, leading to increased phosphorylation of key components of this pathway . This results in enhanced insulin signaling, which can improve glycemic metabolism . Furthermore, BMOV has been shown to regulate the unfolded protein response (UPR) pathway, affecting both apoptotic and pro-survival signaling .
Result of Action
The molecular and cellular effects of BMOV’s action include improved insulin signaling and glycemic metabolism , reduced cell viability in hepatic cells , and regulation of the UPR pathway, affecting both apoptotic and pro-survival signaling . In addition, BMOV has been shown to reduce nuclear damage caused by itself when co-treated with copper .
Action Environment
Environmental factors, such as the presence of other minerals like copper, can influence the action, efficacy, and stability of BMOV. For instance, co-treatment with copper and BMOV has been shown to reduce the toxicity of BMOV, correcting reduced cell viability when cells were co-incubated with BMOV and copper . This suggests that the environment in which BMOV is administered can significantly impact its therapeutic potential.
将来の方向性
Research has shown that combining copper (Cu) and BMOV could effectively reduce the toxicity associated with vanadium and enhance its potential therapeutic applications . Furthermore, BMOV has been shown to enhance wound closure in vivo and stimulate in vitro angiogenesis in the presence of endogenous VEGF-A .
特性
IUPAC Name |
2-methyl-4-oxopyran-3-olate;oxovanadium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOLEICXAPEOSI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O7V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191593 | |
| Record name | Bis(maltolato)oxovanadium(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(maltolato)oxovanadium(IV) | |
CAS RN |
38213-69-3 | |
| Record name | Bis(maltolato)oxovanadium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38213-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(maltolato)oxovanadium(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038213693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(maltolato)oxovanadium(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, bis(3-hydroxy-2-methyl-4H-pyran-4-onato-O3,O4)oxo-, (SP-5-31)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(MALTOLATO)OXOVANADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA933D78YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




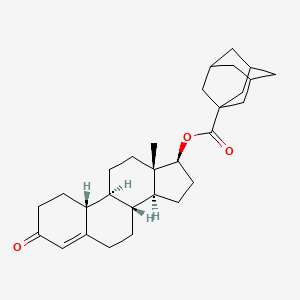
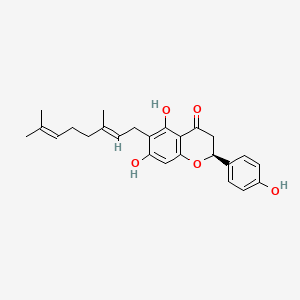
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)



![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)

